1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+
Description
The compound 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox+ (CAS: 1339667-82-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected tetrahydroquinoline derivative. It features a partially hydrogenated quinoline backbone substituted with a carboxylic acid group at position 5 and an Fmoc group at position 1. The molecular formula is C₂₅H₂₁NO₄, with a molar mass of 399.44 g/mol . Predicted physicochemical properties include a density of 1.323±0.06 g/cm³, boiling point of 624.0±54.0 °C, and a pKa of 4.15±0.20, suggesting moderate solubility in aqueous solutions at physiological pH . This compound is commonly employed in peptide synthesis and medicinal chemistry as a building block due to the Fmoc group’s utility in solid-phase synthesis and its stability under basic conditions.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-11-5-13-23-20(21)12-6-14-26(23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-5,7-11,13,22H,6,12,14-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMMQKDTJFGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339667-82-1 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox typically involves the protection of the amine group of tetrahydroquinoline with the Fmoc group. This can be achieved by reacting tetrahydroquinoline with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carbox involves the protection of the amine group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related Fmoc-protected derivatives, focusing on molecular properties, functional groups, and applications:
*Estimated molecular formula based on nomenclature; †Calculated molar mass assuming C₂₆H₂₃NO₄.
Key Structural and Functional Differences:
Backbone Variations: The target compound has a tetrahydroquinoline core, whereas the butanoic acid derivative (CAS 2044710-58-7) features a linear alkyl chain with a methylamino group .
Functional Group Impact: The carboxylic acid group in the target compound enhances solubility in polar solvents compared to the methoxy-oxobutanoate group in CAS 2044710-58-7, which may increase lipophilicity . The methylamino group in CAS 2044710-58-7 introduces a chiral center, making it suitable for enantioselective synthesis .
Toxicity Profiles :
Biological Activity
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (commonly referred to as Fmoc-tetrahydroquinoline) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in therapeutic applications.
The molecular formula of Fmoc-tetrahydroquinoline is CHNO, with a molecular weight of 355.39 g/mol. It is characterized by the presence of a fluorene moiety and a tetrahydroquinoline structure, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 355.39 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-2-methylpropanoic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of tetrahydroquinoline derivatives. A significant investigation demonstrated that various synthesized tetrahydroquinoline derivatives exhibited potent inhibition of LPS-induced NF-κB transcriptional activity, which is crucial in cancer progression. Among these compounds, certain derivatives showed cytotoxicity against human cancer cell lines such as NCI-H23 and MDA-MB-231, with one compound exhibiting an inhibition rate 53 times greater than a reference compound .
The mechanism through which Fmoc-tetrahydroquinoline exerts its biological effects primarily involves the modulation of signaling pathways associated with inflammation and cell survival:
- NF-κB Pathway : Inhibition of NF-κB transcriptional activity leads to decreased expression of pro-inflammatory cytokines and survival factors in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in various cancer cell lines, promoting apoptosis.
Case Studies
- In Vitro Studies : A study conducted on a series of tetrahydroquinoline derivatives revealed that compound 6g had significant inhibitory effects on NF-κB activity and demonstrated cytotoxicity across multiple cancer cell lines .
- Structure-Activity Relationship (SAR) : Research focused on the SAR of tetrahydroquinoline derivatives indicated that modifications to the fluorene moiety significantly impacted biological activity. Compounds with specific functional groups were more effective in inhibiting cancer cell proliferation and inducing apoptosis .
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